N-(3-nitrophenyl)quinoxaline-6-carboxamide
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Overview
Description
N-(3-nitrophenyl)quinoxaline-6-carboxamide: is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse pharmacological activities
Mechanism of Action
Target of Action
Quinoxaline derivatives, in general, have been found to interact with a variety of targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been reported to cause dna damage . This suggests that N-(3-nitrophenyl)quinoxaline-6-carboxamide might interact with its targets, leading to changes at the molecular level that result in DNA damage.
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antituberculous, and anticancer effects . This suggests that these compounds may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
One study identified a quinoxaline-2-carboxamide derivative as a potential antineoplastic agent with selective cytotoxicity against certain cancer cell lines . This suggests that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core. The nitro group is introduced via nitration, and the carboxamide group is added through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and cost-effectiveness, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(3-nitrophenyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution
Major Products:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives
Scientific Research Applications
Chemistry: N-(3-nitrophenyl)quinoxaline-6-carboxamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in various biological assays, including antimicrobial, anticancer, and anti-inflammatory activities. It is being studied for its potential as a therapeutic agent in treating various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it a valuable component in various industrial applications .
Comparison with Similar Compounds
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Comparison: N-(3-nitrophenyl)quinoxaline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(3-nitrophenyl)quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3/c20-15(18-11-2-1-3-12(9-11)19(21)22)10-4-5-13-14(8-10)17-7-6-16-13/h1-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRASSQLSFQBZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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